Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a benzyl-substituted nitrogen at the 2-position and an ethyl ester group at the 7-position. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound is synthesized via hydrogenation or cyclization reactions, as seen in the reduction of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using Pd/C in methanol, yielding 2-benzyl-2-azabicyclo[2.2.1]heptane (20) as a key intermediate . Subsequent functionalization introduces the ethyl carboxylate group, often through esterification or coupling reactions .
Properties
IUPAC Name |
ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAPPYOWZTRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for ethyl 2-benzyl-2-azabicyclo[22
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .
Scientific Research Applications
Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
2-Benzyl-2-azabicyclo[2.2.1]heptane (20) : Lacks the 7-carboxylate group, synthesized via hydrogenation of 4b. Its pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist highlights the importance of the benzyl group for receptor binding .
tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: Features a tert-butyl ester and amino group at the 2-position.
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate : Differs in ester group (methyl vs. ethyl) and substituent position. Its lower molecular weight (155.19 g/mol) may influence solubility and pharmacokinetics .
Table 1: Structural and Physical Properties
*LogP estimated via computational tools.
Stability and Toxicity
- Ethyl 2-Benzyl Derivative: Limited toxicity data, but benzyl groups may enhance lipophilicity and CNS penetration.
- Methyl Esters : Classified as Category 4 acute toxicity (oral) and irritant (skin/eyes), per safety data sheets .
- tert-Butyl Derivatives : Improved stability due to steric protection of the ester group, reducing hydrolysis rates .
Biological Activity
Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 745836-32-2, is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 259.34 g/mol
- CAS Number : 745836-32-2
The structure of this compound features a bicyclic framework that contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine, which may contribute to its potential use in neuropharmacology.
- Antiviral Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as coxsackievirus B and enterovirus with IC values indicating significant activity .
- Antimicrobial Properties : Some studies indicate that similar bicyclic compounds possess antimicrobial activity, suggesting that this compound may also exhibit such properties.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | IC (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Antiviral (Coxsackievirus B) | 22.0 ± 2.6 | 40.3 | |
| Antiviral (Enterovirus) | 18.3 ± 2.0 | 19.6 | |
| Antimicrobial | Varies | Varies |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Neuropharmacology : In animal models, compounds similar to this bicyclic structure have been investigated for their neuroprotective effects, showing promise in conditions such as Alzheimer's disease due to their ability to enhance cholinergic signaling.
- Antiviral Research : A study focusing on sulfonamide derivatives demonstrated that azabicyclo compounds could inhibit viral replication effectively, paving the way for further exploration into the antiviral potential of Ethyl 2-benzyl derivatives against emerging viral threats such as SARS-CoV-2 .
Q & A
Q. What are the common synthetic routes for Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, and how do yields vary under different conditions?
The compound is typically synthesized via bicyclic scaffold formation followed by functionalization. Key methods include:
- Radical cyclization : Using BuSnH-mediated radical translocation to form the bicyclic core (e.g., from α-acylamino radicals) .
- Transannular alkylation : Employing β-elimination of silyl ethers to form the [2.2.1] ring system, as demonstrated in the synthesis of glutamic acid analogues .
- Palladium-catalyzed amination : Coupling 7-azabicyclo[2.2.1]heptane with heteroaryl halides using Pd-bisimidazol-2-ylidene catalysts, yielding derivatives in moderate-to-good yields . Yields vary significantly: For example, Fraser and Swingle reported 18–36% yields for 7-azabicyclo[2.2.1]heptane synthesis, depending on catalyst loadings (e.g., platinum oxide requirements) .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
Methodological approaches include:
- NMR spectroscopy : Use H and C NMR to identify exo/endo isomers. For example, exo-2-acetoxy derivatives show distinct splitting patterns (e.g., δ 4.73 ppm for H2 in exo vs. δ 4.99–4.90 ppm in endo) .
- IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1738 cm for ester moieties) .
- Chromatography : Separate isomers using hexane/AcOEt gradients (e.g., 25% hexane for acetylated derivatives) .
Q. What safety protocols are critical when handling this compound?
Based on safety data sheets for related bicyclic carboxylates:
- PPE : Wear a full chemical suit, nitrile gloves, and respiratory protection (e.g., P95 masks for particulates; OV/AG/P99 cartridges for vapors) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
- Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of exo vs. endo isomers?
Stereoselectivity is influenced by:
- Reaction trajectory : Exo selectivity arises from steric hindrance during cyclization. For instance, SmI-mediated reductions favor exo-face additions, as seen in glutamate analogue synthesis .
- Catalytic systems : Palladium complexes with chiral ligands can bias amination reactions toward specific isomers .
- Protecting groups : tert-Butyloxycarbonyl (Boc) groups stabilize transition states, directing functionalization to less hindered positions .
Q. What computational tools are available to predict the reactivity and conformational dynamics of this compound?
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 18% vs. 36%)?
Discrepancies often stem from:
- Catalyst efficiency : Fraser and Swingle’s 36% yield route required excess platinum oxide, which may not be scalable .
- Purification losses : Radical cyclization products (e.g., from BuSnH reactions) often require rigorous chromatography, reducing isolated yields . Mitigation strategies include optimizing catalyst recycling and employing flow chemistry to minimize intermediate degradation.
Q. What pharmacological applications are being explored for related 7-azabicyclo[2.2.1]heptane derivatives?
While direct data on Ethyl 2-benzyl derivatives is limited, structurally related compounds show promise:
- Epibatidine analogues : exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane exhibits potent non-opioid analgesic activity via nicotinic acetylcholine receptor modulation .
- Glutamate receptor modulators : Bicyclic amino acids (e.g., compound 27 in Hart and Rapoport’s work) are explored as neuroactive probes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
